- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

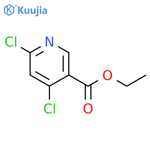

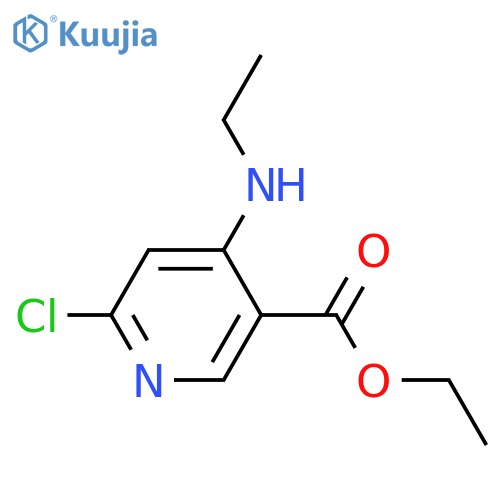

Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure

Nombre del producto:Ethyl 6-chloro-4-(ethylamino)nicotinate

Número CAS:959162-97-1

MF:C10H13ClN2O2

Megavatios:228.675421476364

CID:3032570

Ethyl 6-chloro-4-(ethylamino)nicotinate Propiedades químicas y físicas

Nombre e identificación

-

- ethyl 6-chloro-4-(ethylamino)nicotinate

- AMY15522

- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester

- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate

- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)

- 6-Chloro-4-ethylaminonicotinic acid ethyl ester

- Ethyl 6-chloro-4-(ethylamino)nicotinate

-

- Renchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

- Clave inchi: DPLDFGSSJKFWNU-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 5

- Complejidad: 214

- Xlogp3: 2.9

- Superficie del Polo topológico: 51.2

Ethyl 6-chloro-4-(ethylamino)nicotinate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

Referencia

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referencia

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C

Referencia

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C

Referencia

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt

Referencia

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt

Referencia

- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C

Referencia

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt

Referencia

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt

Referencia

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials

Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products

Ethyl 6-chloro-4-(ethylamino)nicotinate Literatura relevante

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate) Productos relacionados

- 1223923-57-6(N-butyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide)

- 1251610-71-5(2-4-(butane-1-sulfonamido)phenylacetamide)

- 1336982-61-6(3-(cyclobutylmethyl)piperidine)

- 1780522-43-1({3,3-difluoro-1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)

- 2228165-87-3(tert-butyl N-(3-amino-2,2-dimethylcyclopropyl)methylcarbamate)

- 2172555-51-8(1-(1-amino-3,3-dimethylcyclobutyl)-4,4-dimethylcyclohexan-1-ol)

- 2648946-37-4(methyl 4-(aminomethyl)-3-bromobenzoate hydrochloride)

- 1858102-64-3(2-Fluoro-2-(1-methylnaphthalen-2-yl)acetic acid)

- 1805583-83-8(Ethyl 4-bromo-2-chloromethyl-5-cyanophenylacetate)

- 380475-22-9([4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate)

Proveedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos